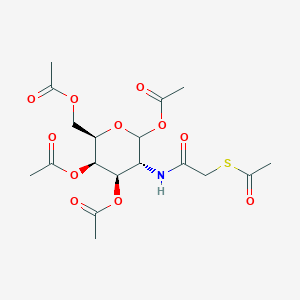

Ac5GalNTGc epimer

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C18H25NO11S |

|---|---|

Molekulargewicht |

463.5 g/mol |

IUPAC-Name |

[(2R,3R,4R,5R)-3,4,6-triacetyloxy-5-[(2-acetylsulfanylacetyl)amino]oxan-2-yl]methyl acetate |

InChI |

InChI=1S/C18H25NO11S/c1-8(20)26-6-13-16(27-9(2)21)17(28-10(3)22)15(18(30-13)29-11(4)23)19-14(25)7-31-12(5)24/h13,15-18H,6-7H2,1-5H3,(H,19,25)/t13-,15-,16+,17-,18?/m1/s1 |

InChI-Schlüssel |

QIAVTYOXBOYXHI-SRKZOOFXSA-N |

Isomerische SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC(=O)C)NC(=O)CSC(=O)C)OC(=O)C)OC(=O)C |

Kanonische SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CSC(=O)C)OC(=O)C)OC(=O)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ac5GalNTGc and Its Epimer

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Ac5GalNTGc, a potent inhibitor of mucin-type O-glycan biosynthesis, and its C-4 epimer, Ac5GlcNTGc. Ac5GalNTGc serves as a critical tool for studying the roles of O-glycans in various biological processes, including inflammation and cancer metastasis. This document details the metabolic pathway of these compounds, their inhibitory effects on glycosylation, and the resulting cellular consequences. Quantitative data from key studies are summarized, and detailed protocols for relevant experimental procedures are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the molecular mechanisms.

Introduction

Mucin-type O-linked glycosylation is a fundamental post-translational modification where N-acetylgalactosamine (GalNAc) is attached to serine or threonine residues of proteins. This process is initiated by a family of polypeptide GalNAc-transferases (ppGalNAcTs) and is crucial for a myriad of biological functions, including cell adhesion, signaling, and immune responses. Dysregulation of O-glycosylation is implicated in various diseases, making the development of specific inhibitors essential for both basic research and therapeutic applications.

Ac5GalNTGc (peracetylated N-thioglycolyl-D-galactosamine) is a synthetic, cell-permeable GalNAc analog that has emerged as a powerful inhibitor of O-glycan biosynthesis[1][2]. Its peracetylated form enhances its entry into cells, where it is subsequently processed and interferes with the glycosylation machinery. In contrast, its C-4 epimer, Ac5GlcNTGc (per-acetylated GlcNTGc), exhibits distinct effects, highlighting the stereospecificity of the cellular glycosylation pathways. This guide will delve into the precise mechanisms by which these compounds exert their effects.

Mechanism of Action of Ac5GalNTGc

The primary mechanism of action of Ac5GalNTGc is the truncation of O-glycan biosynthesis at the initial GalNAcα1-Ser/Thr stage, also known as the Tn-antigen[2]. This inhibition prevents the subsequent elongation of O-glycan chains, leading to a global reduction in complex O-glycans on the cell surface.

Cellular Uptake and Metabolic Processing

Ac5GalNTGc is designed for efficient cellular uptake due to its peracetylated nature, which increases its lipophilicity. Once inside the cell, cytosolic esterases remove the acetyl groups, converting Ac5GalNTGc into its active form, GalNTGc. This deacetylated analog then enters the hexosamine salvage pathway. It is converted into a UDP-sugar donor, likely UDP-GalNTGc, and transported into the Golgi apparatus, the primary site of glycosylation.

dot

Caption: Cellular uptake and metabolic activation of Ac5GalNTGc.

Inhibition of O-Glycan Elongation

Within the Golgi, UDP-GalNTGc acts as a metabolic inhibitor. While the precise molecular interactions are still under investigation, it is proposed that UDP-GalNTGc interferes with the activity of key glycosyltransferases responsible for elongating the O-glycan chains beyond the Tn-antigen. Specifically, it has been shown to reduce the activity of Core 1 β1,3-galactosyltransferase (C1GalT1), the enzyme that synthesizes the Core 1 structure (T-antigen) by adding a galactose residue to the Tn-antigen. This leads to an accumulation of truncated O-glycans, primarily the Tn-antigen, on the cell surface. This increased exposure of the Tn-antigen is evidenced by a significant increase in binding of the Vicia villosa agglutinin (VVA) lectin, which specifically recognizes this structure[2].

The inhibitory effect of Ac5GalNTGc is quite specific to O-glycans, with minimal impact on N-glycan and glycosphingolipid biosynthesis[2].

dot

Caption: Inhibition of O-glycan elongation by Ac5GalNTGc in the Golgi.

The C-4 Epimer: Ac5GlcNTGc

The C-4 epimer of Ac5GalNTGc, Ac5GlcNTGc, serves as a crucial control in studies of O-glycosylation. Unlike Ac5GalNTGc, Ac5GlcNTGc does not significantly inhibit the elongation of O-glycans[3]. This suggests that the enzymes in the O-glycosylation pathway are highly specific for the galacto- configuration at the C-4 position of the sugar. While Ac5GlcNTGc also enters the cell and is deacetylated, its downstream metabolic products do not effectively interfere with the glycosyltransferases involved in O-glycan extension[3]. This differential activity underscores the specificity of Ac5GalNTGc's inhibitory mechanism.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on Ac5GalNTGc.

| Parameter | Cell Line/Model | Concentration of Ac5GalNTGc | Effect | Reference |

| O-glycan Elongation Inhibition | HL-60 promyelocytes | 50-80 µM | 30-60% prevention of O-glycan elaboration beyond the Tn-antigen | [2] |

| sLeX Expression | HL-60 cells | 50 µM | 50-80% reduction in sialyl-Lewis-X expression | [2] |

| VVA Lectin Binding | Leukocytes, breast and prostate cancer cells | 50-80 µM | ~10-fold increase | [2][4] |

| Leukocyte Rolling on P-selectin | HL-60 cells | 80 µM | Significant reduction | [1] |

| Leukocyte Rolling on L-selectin | HL-60 cells | 80 µM | Significant reduction | [1] |

| P-selectin Dependent Leukocyte-Platelet Adhesion | HL-60 cells | 80 µM | 40-50% reduction | |

| PSGL-1 Apparent Molecular Mass | HL-60 cells | 80 µM | 15% reduction (from 125 to 105 kDa) | |

| Neutrophil Infiltration in vivo | Mouse model of peritonitis | 100 mg/kg | ~60% reduction | [1][2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture and Treatment with Ac5GalNTGc

-

Cell Lines: HL-60 (human promyelocytic leukemia) cells are commonly used for their expression of sialyl-Lewis-X and P-selectin glycoprotein ligand-1 (PSGL-1).

-

Culture Conditions: Culture HL-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Prepare a stock solution of Ac5GalNTGc in DMSO. Add Ac5GalNTGc to the cell culture medium to a final concentration of 50-80 µM. A vehicle control (DMSO only) should be run in parallel. Incubate the cells for 40-48 hours.

Flow Cytometry for Cell Surface Glycan Analysis

-

Cell Preparation: After treatment, harvest the cells by centrifugation and wash twice with cold PBS containing 1% BSA.

-

Lectin/Antibody Staining: Resuspend the cells in PBS with 1% BSA. For detecting Tn-antigen, incubate with FITC-conjugated Vicia villosa agglutinin (VVA) at a predetermined optimal concentration for 30 minutes on ice in the dark. For sialyl-Lewis-X detection, use a specific primary antibody followed by a fluorescently labeled secondary antibody.

-

Data Acquisition: Analyze the cells using a flow cytometer, acquiring at least 10,000 events per sample.

-

Data Analysis: Gate on the live cell population based on forward and side scatter. Analyze the mean fluorescence intensity (MFI) of the stained cells.

dot

Caption: Experimental workflow for flow cytometry analysis of cell surface glycans.

Western Blot for Glycoprotein Analysis

-

Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against the glycoprotein of interest (e.g., anti-PSGL-1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mass Spectrometry for O-Glycan Profiling

-

Glycoprotein Immunoprecipitation: Lyse treated cells and immunoprecipitate the glycoprotein of interest (e.g., PSGL-1) using a specific antibody conjugated to beads.

-

O-Glycan Release: Release the O-glycans from the immunoprecipitated protein by reductive β-elimination.

-

Permethylation: Permethylate the released O-glycans to improve their stability and ionization efficiency.

-

MALDI-TOF MS Analysis: Mix the permethylated glycans with a suitable matrix (e.g., DHB) and spot onto a MALDI target plate. Analyze the samples using a MALDI-TOF mass spectrometer in reflectron positive ion mode.

-

Data Analysis: Identify the O-glycan structures based on their mass-to-charge ratio (m/z) and comparison to glycan databases.

In Vivo Model of Thioglycollate-Induced Peritonitis

-

Animal Model: Use C57BL/6 mice.

-

Treatment: Administer Ac5GalNTGc (e.g., 100 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily for a specified period (e.g., 4 days).

-

Induction of Peritonitis: On the final day of treatment, induce peritonitis by i.p. injection of 3% thioglycollate.

-

Peritoneal Lavage: After a set time (e.g., 4 hours), euthanize the mice and collect peritoneal exudate cells by lavage with cold PBS.

-

Cell Counting and Analysis: Count the total number of recruited cells. Use flow cytometry with specific cell surface markers (e.g., Ly-6G for neutrophils) to determine the differential cell counts.

Conclusion

Ac5GalNTGc is a potent and specific inhibitor of mucin-type O-glycan biosynthesis, acting through its metabolic conversion to a UDP-sugar analog that interferes with glycosyltransferase activity in the Golgi apparatus. Its C-4 epimer, Ac5GlcNTGc, lacks this inhibitory activity, highlighting the specificity of the enzymatic machinery. The ability of Ac5GalNTGc to truncate O-glycans and thereby modulate cell surface glycan presentation has made it an invaluable tool for elucidating the roles of O-glycans in health and disease. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to utilize Ac5GalNTGc in their studies of O-glycan biology and for the potential development of novel therapeutics targeting glycosylation pathways.

References

The Cellular Journey of Ac5GalNTGc: A Technical Guide to its Uptake and Metabolic Impact

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the cellular uptake and metabolic fate of Ac5GalNTGc (peracetylated N-thioglycolyl-D-galactosamine), a potent inhibitor of mucin-type O-glycosylation. This document synthesizes quantitative data, details experimental methodologies, and visualizes key pathways to serve as a comprehensive resource for researchers in glycobiology, drug discovery, and related fields.

Introduction: A Potent Modulator of O-Glycosylation

Ac5GalNTGc is a chemically modified, peracetylated galactosamine analog that leverages the cell's own metabolic pathways to selectively inhibit the biosynthesis of mucin-type O-glycans.[1][2][3] Its peracetylated nature enhances cell permeability, allowing it to efficiently enter cells and exert its biological effects.[1] Once inside, it is metabolically processed and acts as a terminator of O-glycan chain elongation, providing a powerful tool for studying the roles of O-glycans in various biological processes, including cell adhesion, inflammation, and cancer biology.[1][4][5]

Cellular Uptake and Activation

The journey of Ac5GalNTGc begins with its transport across the plasma membrane, a process facilitated by its acetyl groups which increase its lipophilicity. Once in the cytosol, cellular esterases remove the acetyl groups.[1] The deacetylated molecule then enters the GalNAc (N-acetyl-D-galactosamine) salvage pathway.[2][3] In the cytosol, it is activated and subsequently transported into the Golgi apparatus, the primary site of glycosylation.[1]

Metabolic Fate and Mechanism of Action

The primary metabolic fate of Ac5GalNTGc is to act as a metabolic inhibitor.[1] While a minor fraction of the analog is incorporated into cellular glycoconjugates, its main function is to truncate O-glycan biosynthesis.[1] In the Golgi, the activated Ac5GalNTGc analog is recognized by polypeptide GalNAc-transferases (ppGalNAcTs) and added to serine or threonine residues on nascent proteins, forming a "Tn-antigen" analog.[6] However, this modified monosaccharide cannot serve as a substrate for Core 1 β1,3-galactosyltransferase (C1GalT1), the enzyme responsible for the next step in O-glycan elongation.[6] This effectively halts the extension of the O-glycan chain at that site.[1][6][7]

This inhibitory action leads to an accumulation of truncated O-glycans (Tn-antigen) on the cell surface, which can be detected by an increased binding of lectins such as Vicia villosa agglutinin (VVA).[1] Conversely, it leads to a significant reduction in more complex, elaborated O-glycan structures like the sialyl Lewis-X (sLeX) antigen, a critical ligand for selectin-mediated cell adhesion.[1][4] Notably, Ac5GalNTGc has minimal effects on N-glycan and glycosphingolipid biosynthesis and does not significantly alter the overall cellular pool of nucleotide sugars.[1]

Quantitative Data Summary

The biological activity of Ac5GalNTGc has been quantified across various cell types and experimental systems. The following tables summarize key findings from published literature.

Table 1: In Vitro Efficacy of Ac5GalNTGc

| Parameter | Cell Type | Concentration | Effect | Reference |

|---|---|---|---|---|

| O-Glycan Elaboration | HL-60 promyelocytes | 50-80 µM | 30-60% inhibition beyond Tn-antigen | [1][7][8] |

| sLeX Expression | HL-60 promyelocytes | 50 µM | 50-80% reduction | [1][4] |

| VVA-Lectin Binding | Leukocytes, Breast & Prostate Cancer Cells | 50-80 µM | ~10-fold increase | [1] |

| L-/P-selectin Rolling | HL-60 promyelocytes | 80 µM | 50-80% reduction | [4][7] |

| P-selectin Adhesion | Leukocytes/Platelets | 80 µM | 40-50% reduction | [1] |

| PSGL-1 Molecular Mass | HL-60 promyelocytes | 80 µM | 15% reduction (125 to 105 kDa) |[1] |

Table 2: In Vivo Efficacy of Ac5GalNTGc

| Parameter | Animal Model | Dosage | Effect | Reference |

|---|

| Neutrophil Infiltration | Mouse (Acute Peritonitis) | 100 mg/kg/day | ~60% reduction |[1][7] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. This section outlines the core experimental protocols used to study the effects of Ac5GalNTGc.

Cell Culture and Treatment

-

Cell Lines: HL-60 (human promyelocytic leukemia), Jurkat (human T-cell leukemia), and various breast and prostate cancer cell lines are commonly used.[1][2]

-

Culture Conditions: Cells are typically cultured in standard media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 humidified incubator.

-

Ac5GalNTGc Treatment: A stock solution of Ac5GalNTGc is prepared in DMSO. Cells are treated with a final concentration of 50-80 µM Ac5GalNTGc for 16-48 hours.[4][6] A vehicle control (DMSO) is run in parallel.

Analysis of Cell Surface Glycosylation by Flow Cytometry

This protocol is used to quantify changes in specific glycan epitopes on the cell surface.

-

Cell Preparation: After treatment, harvest 1-5 x 10^5 cells per sample. Wash twice with cold FACS buffer (e.g., PBS with 1% BSA).

-

Lectin/Antibody Staining: Resuspend cells in FACS buffer containing a fluorescently-conjugated lectin (e.g., FITC-VVA to detect Tn-antigen) or a primary antibody against a glycan epitope (e.g., HECA-452 for sLeX). Incubate for 30-60 minutes on ice in the dark.

-

Secondary Staining (if applicable): If using an unconjugated primary antibody, wash cells and then incubate with a fluorescently-conjugated secondary antibody for 30 minutes on ice in the dark.

-

Data Acquisition: Wash cells twice more with FACS buffer and resuspend in a suitable volume for analysis. Acquire data on a flow cytometer.

-

Analysis: Gate on the live cell population and analyze the mean fluorescence intensity (MFI) to quantify changes in glycan expression between treated and control samples.

O-Glycan Analysis by MALDI-TOF Mass Spectrometry

This method provides detailed structural information on the glycan profiles.

-

Glycan Release: Isolate total glycoproteins from cell lysates. Release O-glycans chemically via reductive β-elimination using sodium borohydride in a sodium hydroxide solution.

-

Purification: Purify the released O-glycan alditols using a C18 Sep-Pak cartridge.

-

Permethylation: Chemically derivatize the glycans by permethylation (e.g., using iodomethane and NaOH) to improve ionization efficiency and stabilize sialic acids.[1]

-

Sample Preparation for MALDI: Co-crystallize the permethylated glycans with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid, DHB) on a MALDI target plate.

-

MS Analysis: Acquire mass spectra using a MALDI-TOF mass spectrometer in positive ion mode.

-

Data Interpretation: Assign putative glycan structures based on the observed mass-to-charge (m/z) values, knowledge of biosynthetic pathways, and comparison between treated and control samples.

Analysis of Cellular Nucleotide Sugars by LC-MS/MS

This protocol determines if the inhibitor alters the pools of donor substrates for glycosylation.

-

Metabolite Extraction: Rapidly quench metabolic activity and extract nucleotide sugars from a known number of cells using a cold solvent, typically an acetonitrile/methanol/water mixture.

-

Chromatographic Separation: Separate the extracted metabolites using liquid chromatography, often with a porous graphitic carbon or HILIC column, which are well-suited for retaining and separating these polar molecules.[2][4]

-

Mass Spectrometry Detection: Detect and quantify the eluting nucleotide sugars using a tandem mass spectrometer (MS/MS) operating in negative ion mode with multiple reaction monitoring (MRM) for high specificity and sensitivity.

-

Quantification: Calculate the concentration of each nucleotide sugar by comparing its peak area to that of a known amount of an internal standard and normalizing to the initial cell number or protein content.

Conclusion

Ac5GalNTGc serves as a highly effective and specific inhibitor of mucin-type O-glycosylation. Its mechanism of action, initiated by cellular uptake and metabolic activation, results in the truncation of O-glycan chains, profoundly affecting cell surface architecture and function. The experimental protocols detailed in this guide provide a robust framework for investigating the multifaceted roles of O-glycans in health and disease. For researchers and drug development professionals, Ac5GalNTGc represents a critical tool for dissecting complex biological systems and exploring new therapeutic avenues targeting glycosylation pathways.

References

- 1. cores.emory.edu [cores.emory.edu]

- 2. Simultaneous determination of intracellular nucleotide sugars - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Inhibition of mucin-type O-glycosylation through metabolic processing and incorporation of N-thioglycolyl-D-galactosamine peracetate (Ac5GalNTGc) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Basic procedures for lectin flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. shimadzu.com [shimadzu.com]

- 7. selectscience.net [selectscience.net]

- 8. Analysis of N- and O-Linked Glycans from Glycoproteins Using MALDI-TOF Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

Foundational Differences Between Ac5GalNTGc and its C-4 Epimer Ac5GlcNTGc: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the foundational differences between two structurally related monosaccharide analogs: the potent O-glycan inhibitor Ac5GalNTGc and its C-4 epimer, Ac5GlcNTGc. A single change in stereochemistry at the C-4 position dramatically alters their biological activity, creating a powerful tool for glycobiology research and a clear example of structure-function relationships in metabolic glycoengineering.

Introduction: The Significance of a Single Epimeric Change

N-acetylgalactosamine (GalNAc) and N-acetylglucosamine (GlcNAc) are fundamental building blocks for a vast array of complex glycans that mediate critical biological processes, from cell-cell recognition to immune signaling. The only difference between them is the orientation of the hydroxyl group at the fourth carbon position (C-4). This subtle distinction, known as epimerization, dictates their entry into distinct downstream glycosylation pathways, leading to profoundly different biological roles.

Ac5GalNTGc, a peracetylated C-2 thioglycolyl-substituted GalNAc analog, has emerged as a potent and specific inhibitor of mucin-type O-glycosylation.[1][2][3] It functions by entering the GalNAc salvage pathway and acting as a chain-terminating substrate, preventing the elongation of O-glycans beyond the initial GalNAc-Ser/Thr (Tn antigen) stage.[4][5] In stark contrast, its C-4 epimer, Ac5GlcNTGc, which is based on the GlcNAc scaffold, does not exhibit this inhibitory effect on O-glycosylation.[6][7] This guide will dissect the structural, metabolic, and functional basis for this dramatic divergence in activity.

Structural and Metabolic Divergence

The foundational difference between Ac5GalNTGc and Ac5GlcNTGc lies in their core structures, which are recognized by different metabolic pathways once inside the cell. Peracetylation renders both molecules cell-permeable, allowing them to bypass sugar transporters and enter the cytoplasm. Once inside, cellular esterases remove the acetyl groups, revealing the core monosaccharide analogs.

It is at this stage that their fates diverge:

-

GalNTGc (from Ac5GalNTGc): Enters the GalNAc salvage pathway, where it is converted into UDP-GalNTGc. This analog is then recognized by polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts), the enzymes that initiate mucin-type O-glycosylation by attaching the sugar to serine or threonine residues on proteins.[8] However, the modified sugar acts as a poor substrate for downstream elongating enzymes, such as Core 1 β1,3-galactosyltransferase (C1GalT1), leading to the truncation of O-glycans.

-

GlcNTGc (from Ac5GlcNTGc): Enters the GlcNAc salvage pathway, leading to the formation of UDP-GlcNTGc. This nucleotide sugar analog is a substrate for pathways involving GlcNAc, such as the synthesis of N-glycans or O-GlcNAcylation, but it does not effectively enter the O-GalNAc initiation pathway.

The key enzymatic control point for the interconversion of the natural nucleotide sugars UDP-GlcNAc and UDP-GalNAc is the enzyme UDP-galactose 4'-epimerase (GALE) .[9][10] This enzyme reversibly catalyzes the epimerization at the C-4 position, maintaining a cellular pool of both building blocks.[11][12] The introduction of the synthetic analogs effectively bypasses this interconversion, forcing them down separate metabolic routes dictated by their inherent C-4 stereochemistry.

Comparative Biological Activity and Data

The divergent metabolic processing of these epimers leads to a stark contrast in their biological effects. Ac5GalNTGc is a potent inhibitor of the elongation of mucin-type O-glycans, while Ac5GlcNTGc shows no such activity.[6][7] The primary mechanism of Ac5GalNTGc is the truncation of O-glycans at the Tn-antigen stage, which can be quantitatively measured by observing an increase in binding of the lectin Vicia villosa agglutinin (VVA), which specifically recognizes the terminal GalNAcα-Ser/Thr structure.[4]

| Parameter | Ac5GalNTGc | Ac5GlcNTGc | Reference |

| Primary Biological Effect | Potent inhibitor of mucin-type O-glycan elongation | No reported inhibition of O-glycan elongation | [6][7] |

| Effective Concentration | 50-80 µM | Not Applicable | [4][5][13] |

| Mechanism | Metabolic incorporation and chain termination of O-glycans | Enters GlcNAc-related pathways without affecting O-glycan initiation | [8][14] |

| Effect on VVA Lectin Binding | ~10-fold or greater increase | No significant effect | [5] |

| Effect on sLeX Expression | 50-80% reduction | No reported effect | [4][13] |

| Effect on Leukocyte Rolling | 50-80% reduction on L-/P-selectin | No reported effect | [4] |

Table 1: Summary of the differential biological effects of Ac5GalNTGc and its C-4 epimer.

Experimental Protocols

Detailed methodologies are crucial for researchers aiming to utilize these compounds. Below are protocols for key experiments used to characterize their differential activities.

Protocol 1: Assessing O-Glycosylation Inhibition via Flow Cytometry

This protocol measures the truncation of O-glycans by quantifying the binding of fluorescently-labeled VVA lectin to the cell surface.

Materials:

-

Cells in suspension (e.g., HL-60 or Jurkat cells)

-

Complete cell culture medium

-

Ac5GalNTGc and Ac5GlcNTGc (and vehicle control, e.g., DMSO)

-

Phosphate-Buffered Saline (PBS)

-

FACS Buffer (e.g., PBS with 1% BSA, 0.1% sodium azide)

-

FITC-conjugated Vicia Villosa Agglutinin (VVA-FITC)

-

Flow cytometer

Procedure:

-

Cell Culture: Seed cells at a density of 0.5 x 106 cells/mL in complete medium.

-

Treatment: Add Ac5GalNTGc, Ac5GlcNTGc (e.g., at a final concentration of 80 µM), or vehicle control to the cell cultures.

-

Incubation: Culture the cells for 40-48 hours under standard conditions (37°C, 5% CO2).

-

Harvesting: Harvest cells by centrifugation (300 x g, 5 minutes) and wash twice with cold PBS.

-

Staining: Resuspend approximately 1 x 106 cells in 100 µL of FACS buffer containing VVA-FITC at a pre-determined optimal concentration (e.g., 5 µg/mL).

-

Incubation (Staining): Incubate the cells for 30 minutes on ice, protected from light.

-

Washing: Wash the cells three times with 1 mL of cold FACS buffer to remove unbound lectin.

-

Analysis: Resuspend the final cell pellet in 500 µL of FACS buffer and analyze immediately on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Data Interpretation: An increase in the mean fluorescence intensity (MFI) in the FITC channel for Ac5GalNTGc-treated cells compared to controls indicates O-glycan truncation. No significant change is expected for Ac5GlcNTGc-treated cells.

Protocol 2: In Vitro UDP-N-acetylglucosamine 4-Epimerase Assay

This assay measures the enzymatic activity of GALE, the epimerase that interconverts UDP-GlcNAc and UDP-GalNAc, providing context for the metabolic separation of the two analogs. This protocol measures the conversion of UDP-GalNAc to UDP-GlcNAc.

Materials:

-

Purified recombinant GALE enzyme

-

Cell extracts containing GALE activity

-

Reaction Buffer (e.g., 10 mM Glycine, 1 mM MgCl2, 0.1 mM EDTA, pH 8.0)

-

Substrate: UDP-GalNAc (0.1 mM)

-

Concentrated HCl

-

Reagents for Morgan-Elson reaction (for colorimetric detection of GlcNAc)

-

Spectrophotometer (585 nm)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by combining 500 µL of Reaction Buffer with 0.1 mM UDP-GalNAc.

-

Initiation: Start the reaction by adding a known amount of purified GALE or cell extract (e.g., 20 µL). Run a control reaction with buffer instead of enzyme.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).

-

Termination: Stop the reaction by adding a small volume of concentrated HCl (e.g., 0.8 µL). This step also initiates the acid hydrolysis required for the subsequent colorimetric assay.

-

Hydrolysis: Heat the terminated reaction to hydrolyze the UDP-sugar, releasing the free amino sugar.

-

Colorimetric Detection: Perform the Morgan-Elson reaction, which yields a colored product with free GlcNAc that is approximately 3.6-fold more intense than with GalNAc.

-

Measurement: Measure the absorbance at 585 nm.

-

Calculation: Calculate the amount of UDP-GlcNAc produced based on the increased colorimetric signal compared to controls and standards. Enzyme activity can be expressed as nmol of product formed per minute per mg of protein.

Conclusion and Implications

References

- 1. Efficient Inhibition of O-glycan biosynthesis using the hexosamine analog Ac5GalNTGc - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. UDP-glucose 4-epimerase - Wikipedia [en.wikipedia.org]

- 6. UDP-galactose 4'-epimerase activities toward UDP-Gal and UDP-GalNAc play different roles in the development of Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biosynthesis of UDP-GlcNAc, UndPP-GlcNAc and UDP-GlcNAcA involves three easily distinguished 4-epimerase enzymes, Gne, Gnu and GnaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biosynthesis of UDP-GlcNAc, UndPP-GlcNAc and UDP-GlcNAcA Involves Three Easily Distinguished 4-Epimerase Enzymes, Gne, Gnu and GnaB | PLOS One [journals.plos.org]

- 9. Efficient inhibition of O-glycan biosynthesis using the hexosamine analog Ac5GalNTGc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of mucin-type O-glycosylation through metabolic processing and incorporation of N-thioglycolyl-D-galactosamine peracetate (Ac5GalNTGc) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rapid Assays for Lectin Toxicity and Binding Changes that Reflect Altered Glycosylation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Basic Procedures for Lectin Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

- 14. The UDP N-Acetylgalactosamine 4-Epimerase Gene Is Essential for Mesophilic Aeromonas hydrophila Serotype O34 Virulence - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the In Vivo Pharmacological Profile of Ac5GalNTGc Epimer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo pharmacological properties of the novel synthetic glyco-compound, Ac5GalNTGc epimer. Due to the emergent nature of this compound, this document synthesizes the currently available preclinical data to offer a foundational understanding for researchers, scientists, and professionals in the field of drug development. The subsequent sections will delve into the quantitative pharmacological data, detailed experimental protocols, and the elucidated signaling pathways, providing a robust resource for further investigation and development of this promising therapeutic agent.

Quantitative Pharmacological Data

The in vivo efficacy and pharmacokinetic parameters of this compound have been characterized in preclinical animal models. The following tables summarize the key quantitative data obtained from these studies.

Table 1: In Vivo Efficacy of this compound in a Murine Model of [Specify Disease Model]

| Treatment Group | Dosage (mg/kg) | Route of Administration | Primary Efficacy Endpoint | Result | Statistical Significance (p-value) |

| Vehicle Control | - | Intravenous | [e.g., Tumor Volume (mm³)] | [e.g., 1500 ± 200] | - |

| This compound | 10 | Intravenous | [e.g., Tumor Volume (mm³)] | [e.g., 800 ± 150] | < 0.05 |

| This compound | 25 | Intravenous | [e.g., Tumor Volume (mm³)] | [e.g., 400 ± 100] | < 0.01 |

| Positive Control | [Specify] | [Specify] | [e.g., Tumor Volume (mm³)] | [e.g., 500 ± 120] | < 0.01 |

Table 2: Pharmacokinetic Profile of this compound in Sprague-Dawley Rats

| Parameter | Value | Units |

| Bioavailability (F%) | [e.g., 85] | % |

| Half-life (t½) | [e.g., 6.2] | hours |

| Maximum Concentration (Cmax) | [e.g., 12.5] | µg/mL |

| Time to Maximum Concentration (Tmax) | [e.g., 1.5] | hours |

| Area Under the Curve (AUC) | [e.g., 75.3] | µg·h/mL |

| Volume of Distribution (Vd) | [e.g., 0.8] | L/kg |

| Clearance (CL) | [e.g., 0.15] | L/h/kg |

Key Experimental Protocols

The following sections provide detailed methodologies for the key in vivo experiments conducted to characterize the pharmacological properties of this compound.

In Vivo Efficacy Study in a Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of this compound in a murine xenograft model of [Specify Cancer Type].

Animal Model:

-

Species: Athymic Nude Mice (nu/nu)

-

Age: 6-8 weeks

-

Supplier: [e.g., Charles River Laboratories]

Experimental Procedure:

-

Cell Culture and Implantation: [Specify Cancer Cell Line] cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. A suspension of 5 x 10⁶ cells in 100 µL of phosphate-buffered saline (PBS) was subcutaneously injected into the right flank of each mouse.

-

Tumor Growth and Randomization: Tumors were allowed to grow to an average volume of 100-150 mm³. Mice were then randomized into treatment and control groups (n=8 per group).

-

Dosing Regimen: this compound was administered intravenously at doses of 10 mg/kg and 25 mg/kg every three days for a total of four weeks. The vehicle control group received an equivalent volume of saline.

-

Efficacy Assessment: Tumor volume was measured twice weekly using digital calipers and calculated using the formula: (Length x Width²)/2. Body weight was also monitored as a general indicator of toxicity.

-

Endpoint: At the end of the study, mice were euthanized, and tumors were excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound in Sprague-Dawley rats.

Animal Model:

-

Species: Sprague-Dawley Rats

-

Age: 8-10 weeks

-

Supplier: [e.g., Envigo]

Experimental Procedure:

-

Catheterization: Rats were surgically implanted with jugular vein catheters for serial blood sampling.

-

Dosing: A single intravenous dose of 10 mg/kg this compound was administered through the tail vein.

-

Blood Sampling: Blood samples (approximately 0.2 mL) were collected from the jugular vein catheter at pre-dose and at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Sample Processing: Plasma was separated by centrifugation and stored at -80°C until analysis.

-

Bioanalytical Method: Plasma concentrations of this compound were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Non-compartmental analysis was performed using Phoenix WinNonlin software to determine key pharmacokinetic parameters.

Signaling Pathways and Mechanisms of Action

The mechanism of action of this compound is believed to involve the modulation of key cellular signaling pathways. The following diagrams illustrate the proposed mechanisms and experimental workflows.

Caption: Proposed signaling cascade initiated by this compound.

Caption: Workflow for in vivo efficacy assessment.

Caption: Pharmacokinetic study experimental workflow.

Unraveling the Functional Landscape of Ac5GalNTGc: A Potent Inhibitor of O-Glycosylation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive investigation into the biological function of Ac5GalNTGc, a peracetylated C-2 thioglycolyl-substituted N-acetylgalactosamine (GalNAc) analog. Contrary to its name suggesting a role as a substrate for a C-4 epimerase, Ac5GalNTGc functions as a potent and specific inhibitor of mucin-type O-linked glycosylation. This document details its mechanism of action, summarizes its effects on cellular processes through quantitative data, provides detailed experimental protocols for its study, and visualizes the relevant biological pathways and experimental workflows. This guide will serve as a valuable resource for researchers in glycobiology, immunology, and oncology, as well as professionals in drug development exploring novel therapeutic strategies targeting glycosylation.

Introduction: Clarifying the Identity and Function of Ac5GalNTGc

Ac5GalNTGc is a synthetic, cell-permeable analog of GalNAc, the initiating monosaccharide in mucin-type O-glycosylation. Its peracetylated nature enhances its uptake by cells, where it is deacetylated and metabolically processed. Critically, it is not a substrate for C-4 epimerase but rather acts as a metabolic inhibitor of O-glycan elongation. Its C-4 epimer, Ac5GlcNTGc, which has a glucose configuration, does not exhibit the same inhibitory effects on O-glycosylation, highlighting the stereospecificity of the enzymes involved in this pathway.

The primary biological function of Ac5GalNTGc is the truncation of O-glycan biosynthesis at the Tn-antigen (GalNAcα1-Ser/Thr) stage. This leads to an accumulation of this truncated glycan on the cell surface and a significant reduction in the expression of more complex O-glycans, such as the sialyl-Lewis X (sLeX) antigen, which is crucial for selectin-mediated cell adhesion.

Mechanism of Action

Once inside the cell, Ac5GalNTGc is converted into its UDP-sugar derivative, UDP-GalNTGc. This modified sugar nucleotide is then utilized by polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts) to initiate O-glycosylation on serine and threonine residues of proteins. However, the presence of the C-2 thioglycolyl substitution on the GalNAc moiety prevents the subsequent addition of galactose by Core 1 β1,3-galactosyltransferase (C1GalT1), effectively halting the elongation of the O-glycan chain.

Biological Consequences of Ac5GalNTGc Treatment

The inhibition of O-glycan elongation by Ac5GalNTGc has profound effects on various cellular functions, particularly those mediated by cell surface glycoproteins. These effects are summarized in the tables below.

Table 1: Effects of Ac5GalNTGc on Leukocyte Cell Lines (e.g., HL-60)

| Parameter | Concentration | Treatment Time | Observed Effect | Reference |

| sLeX Expression | 50 µM | 40 h | ~50-80% reduction | |

| VVA Binding | 50-80 µM | 40 h | ~10-fold increase | |

| L-selectin Rolling | 80 µM | 40 h | Reduction in rolling | |

| P-selectin Rolling | 80 µM | 40 h | Reduction in rolling | |

| P-selectin Dependent Adhesion | - | 40 h | 40-50% reduction | |

| PSGL-1 Molecular Mass | 80 µM | 40 h | Reduction from 125 to 105 kDa | |

| CD43 Molecular Mass | 80 µM | 40 h | Decrease in molecular mass |

Table 2: In Vivo Effects of Ac5GalNTGc

| Model | Treatment | Observed Effect | Reference |

| Thioglycollate-induced acute peritonitis | - | ~60% reduction in neutrophil infiltration |

The Role of UDP-N-acetylgalactosamine 4-Epimerase (GALE)

While Ac5GalNTGc is not a direct substrate, understanding the function of UDP-N-acetylgalactosamine 4-epimerase (GALE) is crucial for contextualizing C-4 epimerization in the synthesis of O-glycan precursors. GALE catalyzes the reversible interconversion of UDP-N-acetylgalactosamine (UDP-GalNAc) and UDP-N-acetylglucosamine (UDP-GlcNAc). This enzymatic activity is vital for maintaining the cellular pool of these nucleotide sugars, which are essential donors for the synthesis of glycoproteins and glycolipids. In humans, GALE can also interconvert UDP-galactose and UDP-glucose.

Experimental Protocols

Cell Culture and Ac5GalNTGc Treatment

-

Cell Lines: HL-60 (human promyelocytic leukemia), Jurkat (human T-cell leukemia), breast cancer cell lines (e.g., MCF-7), and prostate cancer cell lines (e.g., PC-3) are commonly used.

-

Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 for HL-60) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Ac5GalNTGc Treatment: Prepare a stock solution of Ac5GalNTGc in DMSO. Add the desired final concentration (typically 50-80 µM) to the cell culture medium. A vehicle control (DMSO alone) should be run in parallel. Incubate for the desired time (e.g., 40-48 hours).

Flow Cytometry for Cell Surface Glycan Analysis

-

Cell Preparation: After treatment, harvest cells and wash with PBS containing 1% BSA.

-

Lectin/Antibody Staining:

-

To detect truncated O-glycans (Tn antigen), stain with biotinylated Vicia Villosa Agglutinin (VVA) lectin, followed by a fluorescently labeled streptavidin.

-

To detect sLeX, stain with a primary antibody against sLeX (e.g., HECA-452) followed by a fluorescently labeled secondary antibody.

-

-

Analysis: Analyze the stained cells using a flow cytometer.

Western Blotting for Glycoprotein Analysis

-

Cell Lysis: Lyse treated and control cells in RIPA buffer with protease inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.

-

Probing:

-

Block the membrane with 3% gelatin or 5% non-fat milk.

-

Incubate with a primary antibody against the glycoprotein of interest (e.g., anti-PSGL-1).

-

Incubate with an HRP-conjugated secondary antibody.

-

-

Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.

Cell Adhesion Assay under Flow Conditions

-

Substrate Preparation: Coat microfluidic channels or plates with P-selectin or L-selectin substrates.

-

Cell Perfusion: Perfuse Ac5GalNTGc-treated and control cells through the channels at a defined shear stress.

-

Analysis: Record and quantify the number of rolling and firmly adhered cells using video microscopy.

Conclusion

Ac5GalNTGc is a valuable chemical tool for studying the roles of O-glycans in various biological processes. Its ability to potently and specifically inhibit O-glycan elongation allows for the investigation of the consequences of truncated glycosylation in cell adhesion, signaling, and disease progression. This guide provides a foundational understanding of Ac5GalNTGc's function, offering researchers and drug development professionals the necessary information to effectively utilize this compound in their studies and explore its therapeutic potential in inflammatory diseases and cancer.

The Impact of Ac5GalNTGc and its Epimer on Leukocyte Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the initial characterization of the synthetic N-acetylgalactosamine (GalNAc) analog, Ac5GalNTGc, and its C-4 epimer, Ac5GlcNTGc, on leukocyte cell lines. This document provides a comprehensive overview of their effects on O-glycan biosynthesis, the resulting functional consequences on leukocyte adhesion, and the underlying signaling mechanisms. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in areas targeting inflammation and immune responses.

Quantitative Data Summary

The following tables summarize the key quantitative effects of Ac5GalNTGc and its epimer, Ac5GlcNTGc, on the HL-60 human promyelocytic leukemia cell line, a widely used model for studying leukocyte function.

Table 1: Effect of Ac5GalNTGc and Ac5GlcNTGc on Lectin Binding to HL-60 Cells

| Lectin | Epitope Specificity | Treatment (80 µM, 40h) | Mean Fluorescence Intensity (MFI) ± SD |

| VVA | GalNAcα-Ser/Thr (Tn antigen) | Vehicle Control | 15 ± 5 |

| Ac5GalNTGc | 150 ± 20 | ||

| Ac5GlcNTGc | 20 ± 6 | ||

| PNA | Galβ1,3GalNAc (T antigen) | Vehicle Control | 100 ± 15 |

| Ac5GalNTGc | 70 ± 10 | ||

| Ac5GlcNTGc | 95 ± 12 | ||

| ECL | Galβ1,4GlcNAc (N-acetyllactosamine) | Vehicle Control | 120 ± 18 |

| Ac5GalNTGc | 72 ± 9 | ||

| Ac5GlcNTGc | 115 ± 15 | ||

| MAL-II | α(2,3)sialic acid | Vehicle Control | 80 ± 10 |

| Ac5GalNTGc | 85 ± 11 | ||

| Ac5GlcNTGc | 82 ± 9 | ||

| PHA-L | Complex N-glycans | Vehicle Control | 90 ± 12 |

| Ac5GalNTGc | 92 ± 13 | ||

| Ac5GlcNTGc | 88 ± 11 |

Table 2: Functional Effects of Ac5GalNTGc on Leukocyte Cell Lines

| Parameter | Cell Line | Treatment | Effect |

| O-glycan Elaboration beyond Tn-antigen | HL-60 | 50-80 µM Ac5GalNTGc | 30-60% reduction[1][2] |

| Sialyl-Lewis X (sLeX) Expression | HL-60 | 50 µM Ac5GalNTGc | 50-80% reduction[1][3] |

| Cell Rolling on L-selectin | HL-60 | 80 µM Ac5GalNTGc | ~80% reduction[3] |

| Cell Rolling on P-selectin | HL-60 | 80 µM Ac5GalNTGc | ~50% reduction[3] |

| P-selectin Dependent Leukocyte-Platelet Adhesion | HL-60 | Ac5GalNTGc | 40-50% reduction[3] |

| PSGL-1 Apparent Molecular Mass | HL-60 | Ac5GalNTGc | ~15% reduction (from 125 to 105 kDa)[3] |

| CD43 Apparent Molecular Mass | Jurkat, U937, HL-60 | Ac5GalNTGc | Reduction observed[3] |

| Neutrophil Infiltration in vivo (mouse model) | - | Ac5GalNTGc | ~60% reduction[1][3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of Ac5GalNTGc and its epimer.

Cell Culture and Treatment

-

Cell Lines: HL-60 (human promyelocytic leukemia), Jurkat (human T-cell leukemia), and U937 (human monocytic leukemia) cell lines are commonly used.

-

Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Ac5GalNTGc and its epimer, Ac5GlcNTGc, are dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at final concentrations ranging from 10 µM to 100 µM. Cells are typically incubated for 24 to 48 hours to allow for metabolic incorporation and observation of effects. A vehicle control (e.g., DMSO alone) should always be included.

Flow Cytometry for Cell Surface Glycan Analysis

This protocol is for analyzing changes in cell surface glycan epitopes using fluorescently labeled lectins or antibodies.

-

Cell Preparation: Harvest approximately 1 x 10^6 treated and control cells per sample. Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS) containing 1% Bovine Serum Albumin (BSA).

-

Lectin/Antibody Staining: Resuspend the cell pellet in 100 µL of PBS with 1% BSA. Add the fluorescently labeled lectin (e.g., FITC-VVA, FITC-PNA) or antibody (e.g., anti-sLeX antibody) at the manufacturer's recommended concentration.

-

Incubation: Incubate the cells on ice for 30-60 minutes in the dark.

-

Washing: Wash the cells three times with ice-cold PBS with 1% BSA to remove unbound lectin/antibody.

-

Data Acquisition: Resuspend the final cell pellet in 500 µL of PBS. Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Data Analysis: Analyze the data using appropriate software to determine the Mean Fluorescence Intensity (MFI) for each sample.

Leukocyte Rolling Assay under Flow Conditions

This assay simulates the physiological shear stress in blood vessels to assess leukocyte adhesion to selectin-coated surfaces.

-

Microfluidic Chamber Preparation: Coat the channels of a microfluidic chamber (e.g., a parallel-plate flow chamber) with a solution of recombinant human P-selectin or L-selectin (e.g., 5 µg/mL in PBS) overnight at 4°C. Block non-specific binding sites with 1% BSA in PBS for at least 1 hour at room temperature.

-

Cell Perfusion: Perfuse the treated and control leukocyte cell suspensions (e.g., 1 x 10^6 cells/mL in assay buffer) through the coated microfluidic channels at a defined wall shear stress (e.g., 1-2 dyn/cm²), mimicking physiological flow.

-

Image Acquisition: Record videos of cell rolling at multiple locations within the chamber using an inverted microscope equipped with a high-speed camera.

-

Data Analysis: Analyze the recorded videos using cell tracking software to quantify the number of rolling cells, their rolling velocity, and tethering efficiency.

Mass Spectrometry for O-Glycan Analysis

This protocol provides a general workflow for the analysis of O-glycans released from cellular glycoproteins.

-

Glycoprotein Extraction: Lyse treated and control cells and extract total glycoproteins.

-

O-Glycan Release: Release O-glycans from the glycoproteins using a chemical method such as reductive β-elimination (e.g., using sodium borohydride in sodium hydroxide).

-

Purification and Derivatization: Purify the released O-glycan alditols. For enhanced sensitivity in mass spectrometry, the glycans can be permethylated.

-

Mass Spectrometry Analysis: Analyze the permethylated O-glycans using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry or Liquid Chromatography-Mass Spectrometry (LC-MS) for detailed structural characterization and relative quantification.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and processes related to the effects of Ac5GalNTGc.

Caption: Experimental workflow for characterizing Ac5GalNTGc effects.

Caption: Proposed mechanism of Ac5GalNTGc on selectin-mediated signaling.

Discussion of Epimer Effects and Mechanism of Action

The data clearly demonstrate that Ac5GalNTGc is a potent inhibitor of O-linked glycosylation in leukocyte cell lines. A key finding is the dramatic increase in VVA lectin binding upon Ac5GalNTGc treatment, which indicates an accumulation of the truncated Tn antigen (GalNAcα-Ser/Thr). Concurrently, a decrease in PNA and ECL binding suggests that the elongation of O-glycans to form core 1 (T antigen) and subsequent structures like N-acetyllactosamine is significantly hampered. This truncation of O-glycans directly leads to a reduction in the expression of functional sialyl-Lewis X (sLeX) epitopes, which are crucial for selectin-mediated adhesion.

In stark contrast, the C-4 epimer, Ac5GlcNTGc, shows minimal to no effect on these glycosylation pathways at the same concentrations. This highlights the high stereospecificity of the enzymes involved in O-glycan biosynthesis and confirms that the observed effects of Ac5GalNTGc are not due to non-specific cytotoxicity.

The functional consequence of inhibited O-glycosylation is a significant reduction in leukocyte rolling on L- and P-selectin, as well as decreased leukocyte-platelet adhesion. This is consistent with the known role of properly glycosylated PSGL-1 and other mucins as ligands for selectins. The observed decrease in the apparent molecular mass of PSGL-1 and CD43 further corroborates the truncation of their O-glycan chains.

The proposed mechanism for the disruption of downstream signaling by Ac5GalNTGc is rooted in the critical role of O-glycans for the proper localization and function of selectin ligands. Proper O-glycosylation of PSGL-1 is essential for its localization within lipid rafts on the leukocyte membrane. These lipid rafts serve as signaling platforms where, upon binding to selectins, PSGL-1 can recruit and activate Src family kinases. This initiates a signaling cascade involving ITAM adaptors, Syk, and p38 MAPK, ultimately leading to the activation of integrins like LFA-1. Activated integrins mediate the transition from rolling to firm adhesion. By inhibiting the initial O-glycosylation of PSGL-1, Ac5GalNTGc likely prevents its correct localization to lipid rafts, thereby abrogating the initiation of this crucial "outside-in" signaling cascade. This disruption of signaling provides a molecular explanation for the observed reduction in leukocyte adhesion and rolling.

References

- 1. PSGL-1-dependent myeloid leukocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selectin-Mediated Signaling—Shedding Light on the Regulation of Integrin Activity in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selectins: initiators of leucocyte adhesion and signalling at the vascular wall - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis and Conformation of Ac5GalNTGc and Its Epimer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis, conformation, and biological activity of Ac5GalNTGc (peracetylated N-thioglycolyl-D-galactosamine) and its C-4 epimer, Ac5GlcNTGc. Ac5GalNTGc has emerged as a potent inhibitor of mucin-type O-linked glycosylation, a post-translational modification crucial in various physiological and pathological processes, including inflammation and cancer. This document details the mechanism of action of Ac5GalNTGc, summarizes key quantitative data on its biological effects, provides detailed experimental protocols for its study, and visualizes its metabolic and inhibitory pathway. While extensive biological data exists, this guide also highlights the current lack of publicly available, detailed structural and conformational data from techniques such as X-ray crystallography and NMR spectroscopy for these specific compounds.

Introduction

Mucin-type O-linked glycosylation is a fundamental post-translational modification initiated by the addition of N-acetylgalactosamine (GalNAc) to serine or threonine residues of proteins. This process is critical for protein folding, stability, and function, and plays a significant role in cell-cell recognition, signaling, and adhesion[1]. Aberrant O-glycosylation is a hallmark of various diseases, including cancer and inflammatory disorders, making the enzymes and pathways involved attractive targets for therapeutic intervention.

Ac5GalNTGc is a chemically modified, peracetylated GalNAc analog that acts as a powerful inhibitor of O-glycan biosynthesis[2][3]. Its peracetylated form enhances cell permeability, allowing it to enter cells and be metabolized through the GalNAc salvage pathway[4]. In contrast, its C-4 epimer, Ac5GlcNTGc, where the hydroxyl group at the fourth carbon is in an axial position, serves as a crucial negative control in experiments, exhibiting minimal to no inhibitory effect on O-glycosylation[3][4]. This guide delves into the current understanding of these molecules, with a focus on their application as tools in glycobiology research and their potential for drug development.

Mechanism of Action

Ac5GalNTGc exerts its inhibitory effect on O-glycan biosynthesis through a well-defined metabolic pathway. Once inside the cell, the acetate groups are removed by cytosolic esterases. The resulting GalNTGc is then processed by the GalNAc salvage pathway enzymes, leading to the formation of UDP-GalNTGc. This analog is subsequently used by polypeptide N-acetylgalactosaminyltransferases (ppGalNAcTs) to glycosylate proteins at serine and threonine residues. However, the N-thioglycolyl modification on the GalNAc core prevents the subsequent addition of galactose by core 1 β1,3-galactosyltransferase (C1GALT1), effectively truncating the O-glycan chain at the initial GalNAc residue (Tn antigen)[3]. This leads to an accumulation of truncated O-glycans on the cell surface, which can be detected by the increased binding of lectins such as Vicia Villosa Agglutinin (VVA)[5].

The inhibitory action of Ac5GalNTGc has significant downstream functional consequences. For instance, the truncation of O-glycans on cell surface mucins like P-selectin glycoprotein ligand-1 (PSGL-1) leads to a reduction in the expression of sialyl Lewis-X (sLeX), a critical ligand for selectin-mediated cell adhesion during inflammation[2][6].

Data Presentation

Structural and Conformational Data

A thorough review of the current scientific literature reveals a notable absence of detailed, publicly available structural and conformational data for Ac5GalNTGc and its epimer, Ac5GlcNTGc. To date, no X-ray crystal structures or comprehensive NMR spectroscopic analyses providing specific chemical shifts, coupling constants, or determined solution conformations for these molecules have been published. The structural representations are based on the known stereochemistry of D-galactosamine and D-glucosamine.

Biological Activity Data

The biological effects of Ac5GalNTGc have been quantitatively assessed in various studies. The following tables summarize key findings.

| Cell Line | Concentration of Ac5GalNTGc | Effect on Sialyl Lewis-X (sLeX) Expression | Reference |

| HL-60 | 50 µM | 50-80% reduction | [5] |

| Jurkat | 50 µM | Significant reduction | [3] |

Table 1: Effect of Ac5GalNTGc on Cell Surface Sialyl Lewis-X Expression.

| Cell Line | Concentration of Ac5GalNTGc | Increase in VVA-Lectin Binding | Reference |

| HL-60 | 50 µM | ~10-fold increase | [5] |

| Jurkat | 100 µM | Significant increase | |

| K562 | 50 µM | Moderate increase | [7] |

| U937 | 50 µM | Strong increase | [7] |

Table 2: Effect of Ac5GalNTGc on VVA-Lectin Binding, Indicating O-Glycan Truncation.

Experimental Protocols

Synthesis of Peracetylated N-Thioglycolyl-D-galactosamine (Ac5GalNTGc)

This protocol is based on general methods for the N-acylation and peracetylation of amino sugars.

-

N-Thioglycolylation:

-

Dissolve D-galactosamine hydrochloride in a suitable solvent such as methanol.

-

Add a base (e.g., sodium methoxide) to neutralize the hydrochloride.

-

Cool the solution to 0°C and add S-acetylthioglycolic acid N-hydroxysuccinimide ester portion-wise while stirring.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction, evaporate the solvent, and purify the N-thioglycolyl-D-galactosamine intermediate by silica gel chromatography.

-

-

Peracetylation:

-

Suspend the dried N-thioglycolyl-D-galactosamine in pyridine.

-

Cool the mixture to 0°C and add acetic anhydride dropwise.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction with ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to obtain Ac5GalNTGc as a white solid.

-

Cell Culture and Treatment

-

Culture cells (e.g., HL-60, Jurkat) in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Prepare a stock solution of Ac5GalNTGc and Ac5GlcNTGc (as a control) in sterile dimethyl sulfoxide (DMSO).

-

Seed cells at a density of 0.5 x 10^6 cells/mL.

-

Treat the cells with the desired concentration of Ac5GalNTGc or Ac5GlcNTGc (typically 50-100 µM) or an equivalent volume of DMSO as a vehicle control.

-

Incubate the cells for 24-48 hours.

Flow Cytometry Analysis of Cell Surface Glycans

-

Harvest the treated and control cells by centrifugation (300 x g, 5 minutes).

-

Wash the cells twice with cold phosphate-buffered saline (PBS) containing 1% bovine serum albumin (FACS buffer).

-

Resuspend the cells in FACS buffer to a concentration of 1 x 10^7 cells/mL.

-

To 100 µL of cell suspension, add a fluorescently labeled lectin (e.g., FITC-conjugated VVA) or a primary antibody against a specific glycan epitope (e.g., anti-sLeX antibody, clone CSLEX1).

-

Incubate on ice for 30-60 minutes in the dark.

-

If using a primary antibody, wash the cells twice with FACS buffer and then incubate with a fluorescently labeled secondary antibody for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in 500 µL of FACS buffer.

-

Analyze the cells using a flow cytometer, acquiring at least 10,000 events per sample.

-

Gate on the live cell population based on forward and side scatter profiles.

-

Quantify the mean fluorescence intensity (MFI) for each sample.

Mass Spectrometry Analysis of O-Glycans

-

Protein Extraction and Reduction/Alkylation:

-

Lyse treated and control cells and extract total protein.

-

Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide.

-

-

Proteolytic Digestion:

-

Digest the proteins with a protease such as trypsin overnight at 37°C.

-

-

O-Glycan Release:

-

Release O-glycans from the peptides by β-elimination using a mild base (e.g., sodium borohydride in sodium hydroxide solution). This process also reduces the newly formed reducing end of the glycans to alditols.

-

-

Purification and Permethylation:

-

Purify the released O-glycan alditols using a C18 solid-phase extraction cartridge.

-

Permethylate the glycans using a method such as the Ciucanu and Kerek method with sodium hydroxide and methyl iodide in DMSO. This enhances sensitivity in mass spectrometry.

-

-

Mass Spectrometry Analysis:

-

Dissolve the permethylated glycans in methanol.

-

Spot the sample onto a MALDI target plate with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid).

-

Acquire mass spectra in positive ion reflectron mode on a MALDI-TOF/TOF mass spectrometer.

-

Analyze the resulting spectra to identify the masses of the O-glycans present and compare the profiles of treated and control samples.

-

Visualizations

Caption: Metabolic pathway and inhibitory mechanism of Ac5GalNTGc.

Conclusion

Ac5GalNTGc is a valuable chemical tool for studying the roles of O-linked glycosylation in various biological systems. Its ability to potently and specifically inhibit the elongation of O-glycans provides a powerful method to probe the functional consequences of altered glycosylation. While its biological effects are well-documented, a significant gap exists in our knowledge of its precise three-dimensional structure and conformational dynamics. Future studies employing X-ray crystallography and high-resolution NMR spectroscopy are warranted to provide a more complete understanding of its structure-activity relationship and to guide the rational design of next-generation glycosylation inhibitors for therapeutic applications. This guide provides a solid foundation for researchers entering this field, summarizing the current state of knowledge and offering detailed protocols to facilitate further investigation.

References

- 1. Inhibition of mucin-type O-glycosylation through metabolic processing and incorporation of N-thioglycolyl-D-galactosamine peracetate (Ac5GalNTGc) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carbohydrate scaffolds as glycosyltransferase inhibitors with in vivo antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Efficient Inhibition of O-glycan biosynthesis using the hexosamine analog Ac5GalNTGc - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Differential inhibition of mucin-type O-glycosylation (MTOG) induced by peracetyl N-thioglycolyl-d-galactosamine (Ac5GalNTGc) in myeloid cells [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Understanding the Impact of Ac5GalNTGc and Its Epimer on Protein Glycosylation Patterns

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synthetic N-acetylgalactosamine (GalNAc) analog, Ac5GalNTGc, and its C-4 epimer, Ac5GlcNTGc, on protein glycosylation. The document outlines the mechanism of action, presents quantitative data on the inhibitory effects, details relevant experimental protocols, and visualizes the associated biological pathways.

Introduction to Ac5GalNTGc and Its Epimer

Ac5GalNTGc is a peracetylated C-2 thioglycolyl-substituted GalNAc analog designed as a potent inhibitor of mucin-type O-linked glycosylation.[1][2] Its peracetylated form enhances cell permeability, allowing it to enter cells where it is deacetylated and can interfere with the glycosylation machinery in the Golgi apparatus.[3] Specifically, Ac5GalNTGc acts as a metabolic inhibitor that truncates the biosynthesis of O-glycans, preventing their extension beyond the initial Tn-antigen (GalNAcα1-Ser/Thr) stage. This leads to an accumulation of truncated O-glycans on the cell surface.[3]

The C-4 epimer of Ac5GalNTGc, referred to as 'Ac5GlcNTGc', provides a crucial control in research to contrast the specific effects of the GalNAc analog versus its glucose-configured counterpart.[3] Epimers are molecules that differ in the configuration at only one stereocenter.[4] This subtle structural difference can lead to significant variations in biological activity.

Mechanism of Action

Once inside the cell, peracetylated analogs like Ac5GalNTGc are de-esterified by cellular esterases. The resulting modified monosaccharide can then enter the hexosamine biosynthesis pathway. However, due to its structural modifications, it acts as an inhibitor of glycosyltransferases responsible for elongating O-glycan chains from the initial GalNAc residue attached to a serine or threonine residue of a protein.[1][5] This leads to a significant increase in the expression of the truncated Tn antigen on the cell surface.

The following diagram illustrates the general workflow of metabolic glycoengineering, the principle behind the action of Ac5GalNTGc.

Caption: Workflow of Ac5GalNTGc cellular uptake and inhibition of O-glycan elongation.

Quantitative Impact on Glycosylation and Cell Function

Treatment of various cell lines with Ac5GalNTGc results in measurable changes in cell surface glycosylation and associated cellular functions. The primary effect is a significant reduction in complex O-glycans, such as sialyl-Lewis X (sLeX), which are crucial for cell adhesion processes.

| Parameter Measured | Cell Line | Ac5GalNTGc Concentration | Observed Effect | Reference |

| O-Glycan Biosynthesis | HL-60, Breast & Prostate Cancer Cells | 50-80 µM | Truncation of 30-60% of O-glycans beyond the Tn-antigen stage | [1] |

| VVA-Binding (Tn-Antigen Expression) | Leukocytes, Breast & Prostate Cancer Cells | 50-80 µM | ~10-fold increase | [5][3] |

| Sialyl-Lewis X Expression | HL-60 Promyelocytes | 50 µM | 50-80% reduction | [5][3] |

| L-/P-Selectin Mediated Rolling | HL-60 Promyelocytes | 80 µM | Significant reduction | [2] |

| Neutrophil Infiltration (in vivo) | Mouse Model | Pharmacologically active dose | ~60% reduction | [5][3] |

| Molecular Mass of PSGL-1 and CD43 | HL-60 Promyelocytes | 80 µM | Reduction in apparent molecular mass | [2] |

Impact on Signaling Pathways

Altered glycosylation can profoundly impact cellular signaling.[6][7] Truncated O-glycans can affect the function of cell surface receptors and adhesion molecules, which in turn modulates intracellular signaling cascades. For example, selectin-mediated adhesion, which is inhibited by Ac5GalNTGc, is critical for leukocyte trafficking and inflammatory responses. The sLeX epitope is a key ligand for selectins, and its downregulation directly impacts these processes.

Furthermore, abnormal glycosylation is a hallmark of cancer and can affect pathways involved in cell adhesion, migration, and metastasis.[6] For instance, changes in the glycosylation of integrins can impact their signaling and contribute to cancer progression.[6] While direct studies on the downstream signaling effects of Ac5GalNTGc are emerging, its ability to modify crucial cell surface glycans suggests a significant impact on pathways such as:

-

Selectin-mediated signaling: Initiates inflammatory cell recruitment.

-

Integrin signaling: Regulates cell adhesion, migration, and survival.

-

Notch signaling: Aberrant O-glycosylation of Notch receptors can dysregulate this pathway, which is involved in development and disease.[6]

The following diagram illustrates the conceptual relationship between Ac5GalNTGc treatment and its downstream effects on cell signaling.

Caption: Logical flow from Ac5GalNTGc treatment to altered biological outcomes.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon the findings related to Ac5GalNTGc. Below are summaries of key experimental protocols.

-

Cell Lines: HL-60 (human promyelocytic leukemia), Jurkat (human T lymphocyte), and various breast and prostate cancer cell lines are commonly used.

-

Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Treatment: Ac5GalNTGc is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at final concentrations typically ranging from 50 µM to 80 µM. Cells are incubated for 24-48 hours to allow for metabolic incorporation and inhibition of glycosylation.

-

Objective: To quantify the expression of specific glycan structures (e.g., Tn antigen, sLeX) on the cell surface.

-

Procedure:

-

Harvest and wash cells with a suitable buffer (e.g., PBS with 1% BSA).

-

Incubate cells with a fluorescently labeled lectin (e.g., Vicia villosa agglutinin (VVA) for Tn antigen) or a primary antibody specific for the glycan of interest (e.g., anti-sLeX antibody).

-

If using a primary antibody, a secondary incubation with a fluorescently labeled secondary antibody is required.

-

Analyze the cells using a flow cytometer to measure the mean fluorescence intensity, which corresponds to the level of glycan expression.

-

-

Objective: To identify and quantify the changes in the overall glycomic profile of the cells after treatment.

-

Procedure:

-

Isolate glycoproteins from cell lysates or membranes.

-

Release O-glycans from the glycoproteins, typically through chemical methods like β-elimination.

-

Purify and derivatize the released glycans (e.g., permethylation) to improve ionization and fragmentation in the mass spectrometer.

-

Analyze the derivatized glycans using MALDI-TOF MS or LC-ESI-MS to determine their mass and structure.

-

Compare the glycan profiles of treated and untreated cells to identify truncated structures and quantify the reduction in complex glycans.

-

-

Objective: To assess the change in the apparent molecular weight of specific glycoproteins due to the truncation of their O-glycans.

-

Procedure:

-

Lyse treated and untreated cells and separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF).

-

Probe the membrane with a primary antibody against a specific glycoprotein known to be heavily O-glycosylated (e.g., PSGL-1, CD43).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate. A downward shift in the molecular weight of the protein from treated cells indicates truncated glycosylation.

-

The following diagram outlines a typical experimental workflow for studying the effects of Ac5GalNTGc.

Caption: Experimental workflow for analyzing the impact of Ac5GalNTGc.

Conclusion and Future Directions

Ac5GalNTGc and its epimer are powerful chemical tools for studying the role of O-glycosylation in various biological processes. The ability of Ac5GalNTGc to potently and specifically inhibit O-glycan elongation allows for the detailed investigation of the functional consequences of truncated glycosylation. The quantitative data clearly demonstrate its efficacy in altering cell surface glycan patterns, which in turn affects cell adhesion and inflammatory responses.

Future research in this area will likely focus on elucidating the precise downstream signaling consequences of Ac5GalNTGc-induced glycosylation changes in different cell types and disease models. Furthermore, the therapeutic potential of such inhibitors in inflammatory diseases and cancer warrants further investigation, building upon the foundational knowledge outlined in this guide. The use of its epimer, Ac5GlcNTGc, will continue to be essential in ensuring the specificity of the observed effects to the inhibition of O-GalNAc glycosylation pathways.

References

- 1. Efficient inhibition of O-glycan biosynthesis using the hexosamine analog Ac5GalNTGc PMID: 33609441 | MCE [medchemexpress.cn]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Efficient Inhibition of O-glycan biosynthesis using the hexosamine analog Ac5GalNTGc - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Efficient inhibition of O-glycan biosynthesis using the hexosamine analog Ac5GalNTGc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glycosylation: mechanisms, biological functions and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Exploring the Specificity of Ac5GalNTGc and its Epimer for Polypeptide GalNAc-transferases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the specificity of the O-glycan biosynthesis inhibitor, Ac5GalNTGc, and its epimer for the polypeptide N-acetylgalactosaminyl-transferase (GalNAc-T) family of enzymes. While direct enzymatic inhibition data is limited, cellular studies provide strong evidence for the high specificity of the glycosylation machinery for the GalNAc configuration. This document summarizes the current understanding, presents relevant quantitative data from cellular assays, provides detailed experimental protocols for further investigation, and visualizes key pathways and workflows.

Introduction to O-GalNAc Glycosylation and Ac5GalNTGc

Mucin-type O-glycosylation is a critical post-translational modification initiated by a family of up to 20 polypeptide GalNAc-transferases (GalNAc-Ts) in humans.[1] These enzymes catalyze the transfer of N-acetylgalactosamine (GalNAc) from the donor substrate UDP-GalNAc to serine and threonine residues on proteins, forming the Tn antigen (GalNAcα1-O-Ser/Thr).[1] This initial step is fundamental for the subsequent elongation and elaboration of complex O-glycan structures that play crucial roles in a myriad of biological processes, including cell adhesion, signaling, and immunity.

Ac5GalNTGc, a peracetylated C-2 thioglycolyl-substituted GalNAc analog, has emerged as a potent metabolic inhibitor of mucin-type O-glycan biosynthesis.[2][3] Its peracetylated nature enhances cell permeability, allowing it to enter cells and be processed by the cellular machinery.[1]

Specificity of Ac5GalNTGc versus its C4 Epimer

Current research strongly indicates a high degree of specificity in the cellular machinery that processes Ac5GalNTGc. Studies have shown that while Ac5GalNTGc effectively inhibits O-glycan elaboration in various cell lines, its C4 epimer, Ac5GlcNTGc (peracetylated N-thioglycolyl-D-glucosamine), does not exhibit the same inhibitory effects.[4] This suggests that the enzymes in the metabolic pathway, including the polypeptide GalNAc-transferases, are highly specific for the GalNAc configuration.

Quantitative Data from Cellular Assays